N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound that features a unique combination of a thiadiazole ring and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under oxidative conditions.
Indene Derivative Preparation: The indene moiety can be prepared via the cyclization of suitable precursors, such as 2-alkynylbenzyl alcohols, under acidic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and indene derivatives through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may confer specific biological activities, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Indene derivatives: Compounds with the indene moiety also show a range of biological activities and can be used in similar applications.
Uniqueness
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is unique due to the combination of the thiadiazole and indene moieties, which may confer distinct biological properties not observed in other compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(5-chlorothiadiazol-4-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-2-9-19(10-13-15(16)20-18-17-13)14-8-7-11-5-3-4-6-12(11)14/h1,3-6,14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPNXRKSZDBHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=C(SN=N1)Cl)C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.